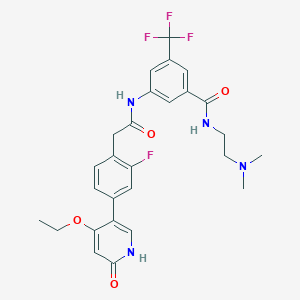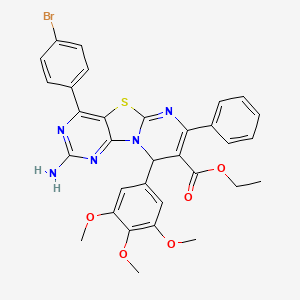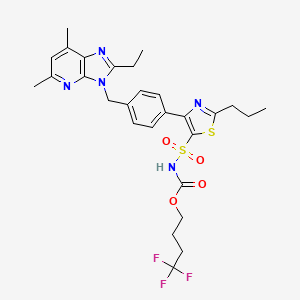
AT1R antagonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AT1R antagonist 1 is a compound that selectively binds to and inhibits the angiotensin II receptor type 1 (AT1R). This receptor is a member of the G-protein-coupled receptor family and plays a crucial role in the regulation of blood pressure and fluid balance. By blocking the activation of AT1R, this compound prevents the binding of angiotensin II, thereby inhibiting its physiological effects, such as vasoconstriction and sodium retention .
Preparation Methods
The synthesis of AT1R antagonist 1 involves several steps, including the formation of key intermediates and the final coupling reaction. One common synthetic route involves the use of a nitrile group, which can be hydrolyzed to produce the carboxylate group of the compound . The preparation of tetrazole and 5-oxo-1,2,4-oxadiazole ring groups from nitrile groups is also a common method . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
AT1R antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
AT1R antagonist 1 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the structure-activity relationship of AT1R antagonists and to develop new synthetic methods.
Biology: It is used to investigate the role of AT1R in various physiological processes and to study the effects of AT1R inhibition on cellular signaling pathways.
Industry: It is used in the production of pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
AT1R antagonist 1 exerts its effects by selectively binding to the AT1R and preventing the binding of angiotensin II. This inhibition blocks the downstream signaling pathways that lead to vasoconstriction, sodium retention, and other physiological effects of angiotensin II . The molecular targets involved include the AT1R itself and various intracellular signaling molecules, such as G-proteins and second messengers .
Comparison with Similar Compounds
Similar compounds include losartan, valsartan, and irbesartan . Compared to these compounds, AT1R antagonist 1 has unique structural features that contribute to its high selectivity and potency. For example, it contains specific acidic groups, such as carboxylate or tetrazole, which enhance its binding affinity to the AT1R .
Properties
Molecular Formula |
C28H32F3N5O4S2 |
|---|---|
Molecular Weight |
623.7 g/mol |
IUPAC Name |
4,4,4-trifluorobutyl N-[[4-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-2-propyl-1,3-thiazol-5-yl]sulfonyl]carbamate |
InChI |
InChI=1S/C28H32F3N5O4S2/c1-5-8-22-34-24(26(41-22)42(38,39)35-27(37)40-14-7-13-28(29,30)31)20-11-9-19(10-12-20)16-36-21(6-2)33-23-17(3)15-18(4)32-25(23)36/h9-12,15H,5-8,13-14,16H2,1-4H3,(H,35,37) |
InChI Key |
BFEDDILOHSOJLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C(S1)S(=O)(=O)NC(=O)OCCCC(F)(F)F)C2=CC=C(C=C2)CN3C(=NC4=C3N=C(C=C4C)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



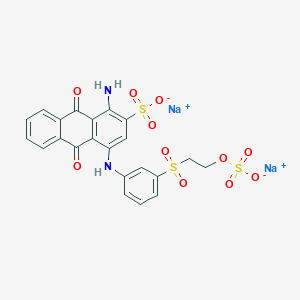
![N-[(2S)-1-[[(2S)-1-[(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]heptanamide](/img/structure/B12418627.png)
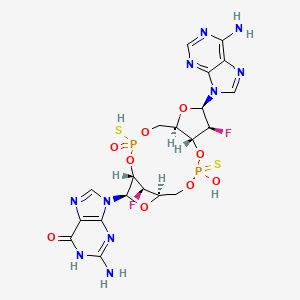
![5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1,1,2,2,2-pentadeuterioethylamino)ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B12418635.png)
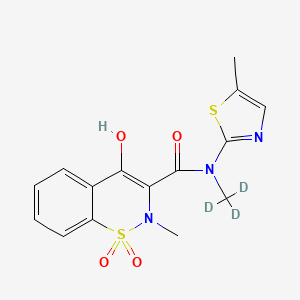
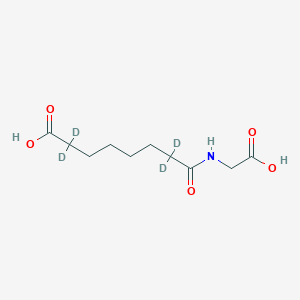

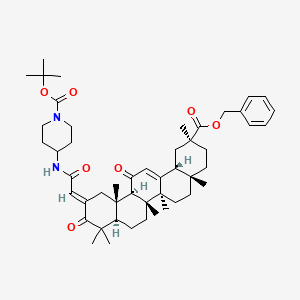
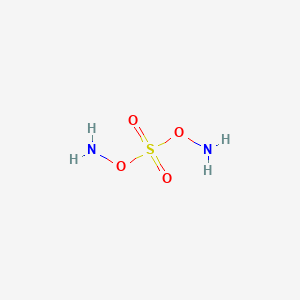
![[(3S)-1-hydroxy-3H-[1,3]dioxolo[4,5-g][2,1]benzoxaborol-3-yl]methanamine;hydrochloride](/img/structure/B12418684.png)

